molecular formula C8H9ClO2 B1588579 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde CAS No. 61010-04-6

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Cat. No. B1588579
CAS RN: 61010-04-6
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-XQRVVYSFSA-N
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Patent
US07868157B2

Procedure details

To a 500 mL flask were added DCM (40 mL) and DMF (40 mL). The mixture was cooled in an ice bath and then a solution of phosphorus oxychloride (37 mL) in DCM (35 mL) was added dropwise over approx. 1 h. To the still cool reaction mixture was added cyclohexanone (10 g, 0.10 mol) dropwise over 20 min. The mixture was stirred for a further 10 min and then was then heated at reflux for 3.5 h. After cooling to rt the mixture was poured onto 200 g of ice and then stirred until the ice melted. The mixture was left to stand during which time the aqueous phase became hot and caused some of the DCM to boil off. After the mixture cooled, crystals formed in the mixture. These were filtered off, washed with water (2×20 mL) and dried under vacuum to afford 32 (6.0 g, 34%).
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Name
Yield
34%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH2:18]([Cl:20])Cl>>[Cl:20][C:18]1[C:12](=[CH:11][OH:17])[CH2:13][CH2:14][CH2:15][C:16]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
To the still cool reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture cooled
CUSTOM
Type
CUSTOM
Details
crystals formed in the mixture
FILTRATION
Type
FILTRATION
Details
These were filtered off
WASH
Type
WASH
Details
washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(CCCC1=CO)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.